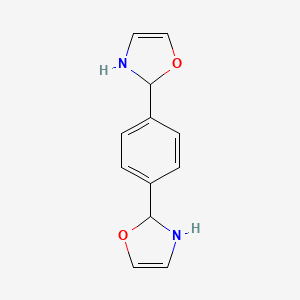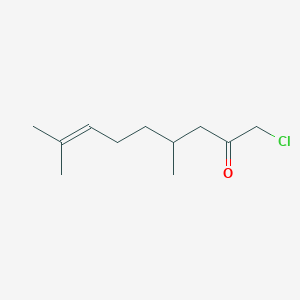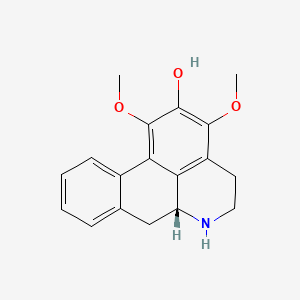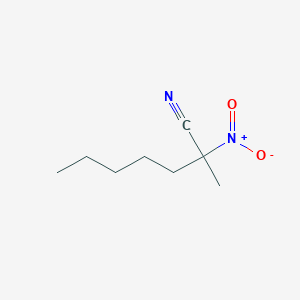![molecular formula C34H38N2O12 B14429222 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate CAS No. 82885-75-4](/img/structure/B14429222.png)
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acids, piperazine, methoxy, and phenylprop-2-enoyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate involves several steps, starting from readily available starting materials. One common approach is to use a multi-step synthesis that includes the formation of intermediate compounds, followed by coupling reactions to assemble the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency and minimize waste. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-phenylethanol: An aromatic compound with a hydroxyl group, used in fragrances and flavorings.
p-hydroxyphenylethanol: A derivative of phenylethanol with an additional hydroxyl group, used in pharmaceuticals and cosmetics.
4-hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in organic synthesis and as a flavoring agent.
Uniqueness
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged to achieve desired outcomes.
特性
CAS番号 |
82885-75-4 |
|---|---|
分子式 |
C34H38N2O12 |
分子量 |
666.7 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C26H30N2O4.2C4H4O4/c1-27-14-16-28(17-15-27)18-19-32-26(30)13-10-23-20-22(9-12-25(23)31-2)24(29)11-8-21-6-4-3-5-7-21;2*5-3(6)1-2-4(7)8/h3-13,20H,14-19H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b11-8+,13-10+;2*2-1+ |
InChIキー |
VIEFKUHYKJWKFR-CVSWAGGTSA-N |
異性体SMILES |
CN1CCN(CC1)CCOC(=O)/C=C/C2=C(C=CC(=C2)C(=O)/C=C/C3=CC=CC=C3)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)CCOC(=O)C=CC2=C(C=CC(=C2)C(=O)C=CC3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)






silane](/img/structure/B14429194.png)





